Cas no 1993657-08-1 (N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine)

N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine 化学的及び物理的性質
名前と識別子
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- N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine
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- MDL: MFCD27937095
- インチ: 1S/C12H12N2O2/c1-8-10(12(13)14-15)7-11(16-8)9-5-3-2-4-6-9/h2-7,15H,1H3,(H2,13,14)
- InChIKey: KRDREXOMUJNQNK-UHFFFAOYSA-N
- SMILES: O1C(C)=C(/C(=N/O)/N)C=C1C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 262
- トポロジー分子極性表面積: 71.8
N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB470467-1g |
N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine; . |
1993657-08-1 | 1g |
€311.30 | 2025-02-14 | ||
abcr | AB470467-10g |
N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine; . |
1993657-08-1 | 10g |
€1626.80 | 2025-02-14 | ||
abcr | AB470467-1 g |
N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine |
1993657-08-1 | 1g |
€311.30 | 2023-07-18 | ||
abcr | AB470467-5g |
N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine; . |
1993657-08-1 | 5g |
€930.60 | 2025-02-14 |
N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine 関連文献
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidineに関する追加情報
Introduction to N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine (CAS No. 1993657-08-1)
N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine, a compound with the chemical formula C10H11NO3, is a significant molecule in the field of pharmaceutical chemistry. This compound, identified by its unique CAS number 1993657-08-1, has garnered attention due to its potential applications in medicinal chemistry and drug development. The structural features of this molecule, particularly the presence of a hydroxyl group and an amidine functional group, make it a versatile intermediate in the synthesis of various bioactive molecules.
The importance of N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine lies in its role as a precursor in the synthesis of more complex pharmaceutical agents. Its furan ring and phenyl substituent contribute to its reactivity, allowing it to participate in various chemical transformations that are crucial for drug development. In recent years, there has been a growing interest in furan-based compounds due to their diverse biological activities and synthetic utility.
Recent studies have highlighted the potential of N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine in the development of novel therapeutic agents. For instance, researchers have explored its use in the synthesis of compounds with anti-inflammatory and anticancer properties. The hydroxyl group in this molecule can be easily modified to introduce different functional groups, making it a valuable scaffold for designing new drugs. Additionally, the amidine moiety can serve as a key interaction point with biological targets, enhancing the binding affinity and specificity of potential therapeutic agents.
The synthesis of N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of appropriate precursors under controlled conditions, followed by functional group transformations such as hydroxylation and amidination. Advanced synthetic techniques, including catalytic hydrogenation and protecting group strategies, are often employed to achieve the desired product with minimal side reactions.
In the realm of drug discovery, N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine has been investigated for its potential role in modulating various biological pathways. Its structural motif is reminiscent of natural products that have demonstrated significant pharmacological effects. For example, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory responses and cancer progression. The ability to fine-tune its structure allows researchers to tailor its biological activity towards specific therapeutic targets.
The pharmacokinetic properties of N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine are also subjects of interest. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for evaluating its potential as a drug candidate. Preclinical studies have begun to explore these aspects, providing insights into its bioavailability and systemic behavior. These studies are essential for guiding further development and ensuring that the compound can reach therapeutic levels effectively.
The future prospects for N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine are promising, given its versatility as a synthetic intermediate and its potential biological activities. Ongoing research aims to expand its applications by exploring new synthetic routes and investigating its interactions with different biological targets. Collaborative efforts between chemists and biologists are expected to yield novel derivatives with enhanced efficacy and reduced side effects.
In conclusion, N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine (CAS No. 1993657-08-1) is a compound of significant interest in pharmaceutical chemistry. Its unique structural features make it a valuable tool for drug development, offering opportunities for designing new therapeutic agents with diverse biological activities. As research continues to uncover its potential, this molecule is poised to play a crucial role in the advancement of medicinal chemistry.
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